(1-Acetoxy-2,2,5,5-tetramethyl-delta-3-pyrroline-3-methyl) Methanethiosulfonate
Description
Systematic Nomenclature and Molecular Formula
The compound under investigation is systematically designated as [2,2,5,5-tetramethyl-3-(methylsulfonothioyloxymethyl)pyrrol-1-yl] acetate according to International Union of Pure and Applied Chemistry nomenclature standards. This systematic name reflects the complex structural architecture comprising a substituted pyrroline ring bearing four methyl substituents at the 2,2,5,5-positions, a methanethiosulfonate side chain at the 3-position, and an acetate ester functionality attached to the nitrogen atom. The Chemical Abstracts Service has assigned registry number 392718-69-3 to this compound, providing unambiguous identification within chemical databases and literature.
The molecular formula C₁₂H₂₁NO₄S₂ encompasses twelve carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, four oxygen atoms, and two sulfur atoms, yielding a calculated molecular weight of 307.43 atomic mass units. This composition reflects the integration of multiple functional groups within a single molecular framework, including the cyclic amine structure of the pyrroline ring, the electron-withdrawing acetate group, and the electrophilic methanethiosulfonate moiety. The presence of two sulfur atoms in different oxidation states and chemical environments contributes significantly to the compound's reactivity profile and biochemical applications.
The structural complexity of this molecule is further illuminated through its Simplified Molecular Input Line Entry System representation: CC(=O)ON1C(C)(C)C=C(COS(=O)(=S)C)C1(C)C. This notation efficiently encodes the complete connectivity pattern, revealing the spatial arrangement of functional groups and the specific positioning of reactive centers. The International Chemical Identifier string InChI=1S/C12H21NO4S2/c1-9(14)17-13-11(2,3)7-10(12(13,4)5)8-16-19(6,15)18/h7H,8H2,1-6H3 provides additional structural specificity, ensuring precise compound identification across computational chemistry platforms and molecular modeling applications.
Crystallographic Data and Three-Dimensional Conformational Analysis
Crystallographic investigations of structurally related methanethiosulfonate derivatives provide valuable insights into the three-dimensional architecture and solid-state organization of these compounds. Studies of analogous 2,2,5,5-tetramethyl-1-oxyl-Δ³-pyrroline derivatives with methanethiosulfonate side chains have revealed triclinic crystal symmetry with space group P1̄, containing two independent molecules within the asymmetric unit. These crystallographic analyses demonstrate that both molecules exhibit remarkably similar bond lengths and angles, though one molecule displays disorder within its side chain configuration, indicating conformational flexibility in the solid state.
The pyrroline ring systems in these related structures adopt predominantly planar conformations, with the nitrogen-oxygen functionality positioned to minimize steric interactions with the surrounding methyl substituents. The methanethiosulfonate side chain demonstrates considerable conformational freedom, with crystallographic studies revealing two distinct low-energy conformations. In the primary conformation, the methyl group of the side chain positions itself above or below the pyrroline ring plane, while a hydrogen atom directs toward a carbon atom of the double bond within the ring system.
Three-dimensional conformational analysis reveals that the acetate functionality in (1-Acetoxy-2,2,5,5-tetramethyl-Δ³-pyrroline-3-methyl) Methanethiosulfonate introduces additional steric considerations compared to its oxyl-bearing counterpart. The bulky tetramethyl substitution pattern creates significant steric hindrance around the nitrogen center, influencing both the accessibility of reactive sites and the overall molecular geometry. This steric protection plays a crucial role in modulating the compound's reactivity and selectivity toward thiol-containing target molecules.
Molecular modeling studies suggest that the compound adopts a relatively rigid core structure due to the constrained pyrroline ring system, while maintaining sufficient flexibility in the methanethiosulfonate arm to accommodate various binding orientations. The spatial arrangement of functional groups positions the electrophilic sulfur center at an optimal distance from the ring system, facilitating efficient approach and reaction with nucleophilic thiol groups while minimizing intramolecular interactions that might compromise reactivity.
Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation and dynamic information for (1-Acetoxy-2,2,5,5-tetramethyl-Δ³-pyrroline-3-methyl) Methanethiosulfonate through examination of both ¹H and ¹³C nuclei. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic resonances reflecting the compound's diverse chemical environments. The four equivalent methyl groups attached to the pyrroline ring carbons generate a prominent singlet in the aliphatic region, typically appearing around 1.2-1.4 parts per million due to their similar electronic environments and lack of coupling to adjacent protons.
The vinyl proton of the pyrroline double bond produces a distinctive singlet at approximately 6.5-7.0 parts per million, shifted downfield by the electron-withdrawing influence of the adjacent nitrogen and the methanethiosulfonate substituent. The methylene protons connecting the ring system to the methanethiosulfonate group appear as a singlet around 4.5-5.0 parts per million, reflecting their deshielding by both the sulfur center and the electron-deficient pyrroline ring. The acetate methyl group contributes a sharp singlet in the range of 2.0-2.5 parts per million, while the methanethiosulfonate methyl group appears as a singlet near 3.0-3.5 parts per million.
¹³C Nuclear Magnetic Resonance analysis reveals the complete carbon framework, with the quaternary carbons of the pyrroline ring appearing in the range of 60-80 parts per million, significantly deshielded by their attachment to the electron-withdrawing nitrogen atom. The vinyl carbon of the double bond resonates around 120-130 parts per million, while the carbon bearing the methanethiosulfonate side chain appears at approximately 130-140 parts per million. The carbonyl carbon of the acetate group produces a characteristic signal near 170 parts per million, confirming the presence of the ester functionality.
Infrared spectroscopic analysis provides complementary structural information through identification of characteristic vibrational modes. The spectrum exhibits a strong carbonyl stretching vibration around 1740-1760 cm⁻¹, confirming the presence of the acetate ester group. The methanethiosulfonate functionality contributes distinctive sulfur-oxygen stretching vibrations in the range of 1300-1400 cm⁻¹, reflecting the S=O bonds within the sulfonyl group. Carbon-hydrogen stretching vibrations of the methyl groups produce multiple bands in the range of 2900-3000 cm⁻¹, while the pyrroline ring system contributes characteristic C=C stretching around 1600-1650 cm⁻¹.
Comparative Analysis with Related Methanethiosulfonate Derivatives
Comparative structural analysis reveals significant differences between (1-Acetoxy-2,2,5,5-tetramethyl-Δ³-pyrroline-3-methyl) Methanethiosulfonate and its closely related derivative (1-Oxyl-2,2,5,5-tetramethyl-Δ³-pyrroline-3-methyl) Methanethiosulfonate, commonly known as Methanethiosulfonate Spin Label. The primary distinction lies in the nitrogen substitution pattern, where the acetate group in the title compound replaces the nitroxyl radical functionality present in the spin-labeled variant. This substitution fundamentally alters the compound's electronic properties, converting it from a paramagnetic species to a diamagnetic one, thereby eliminating electron paramagnetic resonance activity while maintaining the essential thiol-reactive methanethiosulfonate functionality.
The molecular weight difference between these compounds reflects this structural modification, with (1-Oxyl-2,2,5,5-tetramethyl-Δ³-pyrroline-3-methyl) Methanethiosulfonate exhibiting a molecular weight of 264.4 atomic mass units (C₁₀H₁₈NO₃S₂) compared to 307.43 atomic mass units for the acetylated derivative. This mass increase of approximately 43 atomic mass units corresponds precisely to the replacement of an oxygen atom with an acetate group (C₂H₃O₂), confirming the structural relationship between these compounds.
The methanethiosulfonate functionality remains conserved across both derivatives, maintaining identical reactivity toward cysteine residues and other thiol-containing molecules. This preservation of the key reactive center ensures that both compounds can serve as thiol-specific labeling reagents, differing primarily in their detection methodologies and downstream applications. The acetylated version offers advantages in situations where paramagnetic interference must be avoided, while the spin-labeled variant provides direct electron paramagnetic resonance detectability.
Table 1: Comparative Molecular Properties of Related Methanethiosulfonate Derivatives
Further comparative analysis with alternative methanethiosulfonate derivatives reveals the unique positioning of the acetylated compound within this chemical family. Unlike simpler methanethiosulfonate reagents that lack the bulky tetramethyl substitution pattern, both pyrroline-based derivatives exhibit enhanced selectivity and reduced non-specific reactivity due to steric protection around the reactive center. This selectivity proves particularly valuable in complex biological systems where multiple thiol groups may be present, allowing for more precise labeling of target cysteine residues.
The crystallographic data available for related structures provides additional comparative insights, demonstrating that the fundamental three-dimensional architecture remains largely conserved across different nitrogen substitution patterns. This structural similarity ensures that both compounds exhibit comparable approach geometries and binding orientations when interacting with protein thiol groups, facilitating direct substitution between the two reagents in many experimental protocols while maintaining spatial and orientational consistency in the resulting labeled products.
Properties
IUPAC Name |
[2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4S2/c1-9(14)17-13-11(2,3)7-10(12(13,4)5)8-18-19(6,15)16/h7H,8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMOVGVIRQJPNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C(C=C(C1(C)C)CSS(=O)(=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652418 | |
| Record name | S-{[1-(Acetyloxy)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl]methyl} methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392718-69-3 | |
| Record name | S-{[1-(Acetyloxy)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl]methyl} methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrroline Core Formation
The Δ³-pyrroline ring is synthesized via cyclization of a γ-keto amine intermediate. For example, condensation of 3-amino-2,2,5,5-tetramethylpyrrolidine with a ketone under acidic conditions yields the unsaturated pyrroline backbone. This step typically employs catalysts like p-toluenesulfonic acid (pTSA) in refluxing toluene.
Acetoxy Group Introduction
The acetoxy moiety is introduced at the 1-position through nucleophilic substitution. Treatment of the pyrroline intermediate with acetyl chloride in the presence of a base (e.g., triethylamine) facilitates acetylation. Reaction conditions are maintained at 0–5°C to minimize side reactions.
Methanethiosulfonate Functionalization
The methanethiosulfonate group is appended to the 3-methyl position via a thiol-disulfide exchange reaction. The intermediate is reacted with methanesulfonyl chloride (MsCl) in anhydrous dichloromethane, followed by displacement with a thiolate nucleophile. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the final product.
Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyrroline cyclization | γ-keto amine, pTSA, toluene, reflux | 65–70 | >90 |
| Acetylation | Acetyl chloride, Et₃N, 0–5°C | 85–90 | >95 |
| Thiosulfonation | MsCl, DCM, −20°C; NaSH, MeOH | 70–75 | >95 |
Industrial-Scale Production Considerations
Industrial synthesis adheres to strict protocols to ensure reproducibility and safety:
Scalability and Optimization
Large-scale reactions utilize continuous flow reactors for pyrroline cyclization, enhancing heat transfer and reducing reaction times. Acetylation and thiosulfonation steps are performed in batch reactors with automated temperature control to maintain consistency.
Quality Control
Table 2: Industrial Production Metrics
| Parameter | Specification |
|---|---|
| Batch size | 5–10 kg |
| Cycle time | 14 days |
| Regulatory compliance | GMP/GLP guidelines |
Applications in Structural Biology
The diamagnetic nature of this compound makes it indispensable as a control in electron paramagnetic resonance (EPR) and nuclear magnetic resonance (NMR) studies. For example, it has been used to validate distance measurements in DEER spectroscopy by diluting paramagnetic spin labels in protein complexes.
Stability and Degradation Pathways
Thermal Decomposition
At temperatures >150°C, the methanethiosulfonate group undergoes homolytic cleavage, releasing sulfur dioxide and acetic anhydride.
Chemical Reactions Analysis
(1-Acetoxy-2,2,5,5-tetramethyl-delta-3-pyrroline-3-methyl) Methanethiosulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly with thiol groups, forming disulfide bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(1-Acetoxy-2,2,5,5-tetramethyl-delta-3-pyrroline-3-methyl) Methanethiosulfonate is widely used in scientific research, particularly in:
Chemistry: As a spin label for studying molecular dynamics and interactions.
Biology: For labeling proteins and studying protein-protein interactions.
Medicine: In the development of diagnostic tools and therapeutic agents.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The compound exerts its effects primarily through its ability to form covalent bonds with thiol groups in proteins. This labeling allows researchers to study the structure and dynamics of proteins using techniques like electron paramagnetic resonance (EPR) spectroscopy . The molecular targets are typically cysteine residues in proteins, and the pathways involved include the formation of stable disulfide bonds .
Comparison with Similar Compounds
Comparison with Similar Methanethiosulfonate Derivatives
Structural and Functional Differences
Table 1: Key Properties of Methanethiosulfonate Analogs
Experimental Case Studies
- EPR Control Experiments :
In studies of calmodulin, parallel labeling with MTSL and the acetoxy compound confirmed that paramagnetic relaxation enhancements (PREs) were solely due to the nitroxide group . - Membrane Protein Studies: The acetoxy derivative was used to validate spin-labeled rhodopsin dimer structures in nanodiscs, ruling out artifacts from label mobility .
Biological Activity
(1-Acetoxy-2,2,5,5-tetramethyl-delta-3-pyrroline-3-methyl) Methanethiosulfonate is a compound notable for its unique properties and applications in biological research. This article explores its biological activity, including mechanisms of action, applications in various fields, and relevant research findings.
- Molecular Formula : C₁₂H₂₁NO₅S
- Molecular Weight : 291.36 g/mol
- CAS Number : 392718-69-3
The compound acts primarily as a spin-label in electron paramagnetic resonance (EPR) spectroscopy. This allows researchers to investigate molecular interactions and dynamics within biological systems. The mechanism involves the attachment of the spin-label to target molecules, enabling detailed studies of their behavior and interactions under various conditions.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It scavenges free radicals and protects cellular components from oxidative damage. This property is crucial in studies related to aging and diseases associated with oxidative stress.
Applications in Protein Labeling
The compound is utilized in the labeling of proteins and nucleic acids. By attaching to these biomolecules, it facilitates the study of their interactions and functions in various biological processes. This application is particularly relevant in understanding enzyme mechanisms and protein-protein interactions.
Case Studies
- Study on Protein Dynamics : A study utilized this compound to label specific proteins within live cells. The EPR spectroscopy results revealed insights into the conformational changes of proteins during cellular signaling processes.
- Antioxidant Research : In a controlled experiment, the compound was tested against known free radicals. Results demonstrated a marked decrease in oxidative stress markers in treated cells compared to controls, highlighting its potential therapeutic applications.
Comparative Analysis with Similar Compounds
| Compound Name | Main Use | Unique Features |
|---|---|---|
| (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl methanethiosulfonate) | Spin-labeling | Similar EPR applications but different reactivity |
| (1-Acetoxy-2,2,5,5-tetramethyl-delta-3-pyrroline) | Antioxidant | Less specificity compared to methanethiosulfonate variant |
Research Findings
Recent studies have explored the reactivity of this compound in biological systems:
- Oxidation Reactions : The compound undergoes oxidation when exposed to reactive oxygen species (ROS), which enhances its labeling efficiency.
- Substitution Reactions : It can participate in substitution reactions with thiols, making it valuable for studying thiol-disulfide exchange processes.
Q & A
Q. What is the role of (1-Acetoxy-2,2,5,5-tetramethyl-delta-3-pyrroline-3-methyl) Methanethiosulfonate in spin-labeling experiments?
This compound serves as a diamagnetic control in paramagnetic relaxation enhancement (PRE) studies for nuclear magnetic resonance (NMR) or electron paramagnetic resonance (EPR). It replaces the paramagnetic spin-label (e.g., MTSL) to isolate PRE effects from other structural or dynamic contributions. For example, in calmodulin (CaM) studies, it enables differentiation between paramagnetic-induced signal attenuation and intrinsic protein dynamics .
Q. How should protein samples be prepared for labeling with this compound?
- Reduce cysteine residues : Treat samples with a 10x molar excess of dithiothreitol (DTT) to ensure free thiol groups are available for conjugation.
- Remove excess DTT : Use PD-10 desalting columns to eliminate reducing agents before labeling.
- Labeling conditions : Incubate protein with the compound at a 10:1 molar ratio (label:protein) in acetonitrile, typically for 2–16 hours at 15–25°C .
Q. What analytical methods confirm successful conjugation?
- Mass spectrometry : Validate labeling completion by detecting mass shifts corresponding to the compound’s molecular weight (e.g., + ~200 Da) .
- Bicinchoninic acid (BCA) assay : Quantify protein concentration post-labeling to ensure consistency between paramagnetic and diamagnetic samples .
Advanced Research Questions
Q. How can molar ratios be optimized for complete labeling while minimizing non-specific binding?
- Titrate label excess : Use a 10:1 molar ratio for high-efficiency labeling (common in rigid proteins) or lower ratios (e.g., 0.5:1) for underlabeling in flexible regions .
- Two-step addition : Add the label in two aliquots (e.g., 10-fold excess each) with overnight incubation to maximize conjugation efficiency .
- Monitor accessibility : For buried cysteines, employ mutagenesis to introduce solvent-exposed residues or use chaotropic agents to transiently unfold the protein .
Q. How do you address incomplete labeling or residual paramagnetic effects in control experiments?
- Quench unreacted spin labels : After partial labeling, add a 20-fold molar excess of the diamagnetic analog to block remaining reactive cysteines .
- Validate controls : Compare PRE data from paramagnetic and diamagnetic samples under identical conditions (e.g., pH, temperature) to rule out artifacts .
Q. How to design experiments distinguishing conformational selection vs. induced fit using this compound?
- Variable conditions : Perform PRE measurements under apo and ligand-bound states (e.g., calcium-loaded vs. calcium-free CaM).
- Data analysis : If PRE effects persist across states, it supports conformational selection ; if effects change, it indicates induced fit .
Q. How are intermolecular PRE effects mitigated in low-concentration protein samples?
- Limit protein concentration : Keep samples ≤0.25 mM to reduce nonspecific intermolecular interactions.
- Remove unreacted labels : Use PD-10 desalting or size-exclusion chromatography post-labeling to eliminate excess compound .
Q. What are critical storage and handling protocols for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
